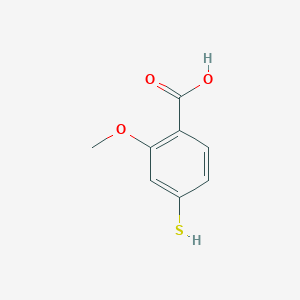

2-Methoxy-4-mercaptobenzoic acid

Description

Significance of the Substituted Benzoic Acid Scaffold in Chemical Research

The substituted benzoic acid scaffold is a cornerstone in the field of chemical research and development. As a derivative of benzene (B151609), one of the most fundamental building blocks in organic chemistry, the benzoic acid framework offers a versatile platform for constructing complex molecules. acs.org Its carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including amidation and esterification, while the aromatic ring can be functionalized with various substituents. This dual functionality allows for the precise tuning of a molecule's steric and electronic properties. wikipedia.org

The strategic placement of substituents on the benzoic acid ring dramatically influences the molecule's acidity, solubility, and reactivity, a principle quantified by relationships like the Hammett equation. wikipedia.org This ability to modulate molecular properties is heavily exploited in medicinal chemistry, where the benzoic acid scaffold is a common feature in numerous bioactive molecules and approved drugs. organic-chemistry.orgmdpi.com Researchers utilize this framework to design compounds that can interact with specific biological targets, leading to the development of agents for a wide range of diseases, including cancer. organic-chemistry.orgdrugfuture.com The scaffold acts as a rigid anchor, positioning functional groups in a defined spatial arrangement to optimize binding with proteins and other biological macromolecules. drugfuture.com

Research Trajectory of 2-Methoxy-4-mercaptobenzoic Acid and Related Analogues

While comprehensive research dedicated exclusively to this compound is not extensive, the trajectory of its related analogues, particularly 4-mercaptobenzoic acid (MBA), is well-documented and highlights the research potential of this class of compounds. MBA has garnered significant attention in the field of materials science and nanotechnology. It is frequently used as a reporter molecule in Surface-Enhanced Raman Spectroscopy (SERS). nist.govnih.gov The thiol group provides a strong anchor to gold or silver nanoparticle surfaces, and the carboxylic acid's protonation state is sensitive to the local pH, making MBA an effective probe for measuring pH changes in cellular environments. nist.govnih.gov

The research on these analogues demonstrates a clear path from fundamental chemical synthesis to advanced applications in bio-analytical chemistry. The insights gained from studying simpler mercaptobenzoic acids provide a foundation for exploring the properties and potential uses of more complex derivatives like this compound, which introduces an additional methoxy (B1213986) substituent that can further modulate the compound's electronic and binding properties.

Scope and Objectives of Current Research Overview

The objective of this article is to present a focused and scientifically rigorous overview of this compound. It will cover the principal synthetic routes used to prepare the compound and detail its known physicochemical properties. Furthermore, a theoretical characterization based on standard spectroscopic techniques (NMR, IR, MS) will be provided. The primary application of this compound as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules, will be explored. The article will conclude with a summary of the key findings and suggest potential avenues for future research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGIYNJFDVQSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400471 | |

| Record name | 2-METHOXY-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95420-72-7 | |

| Record name | 2-METHOXY-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxy 4 Mercaptobenzoic Acid and Its Analogues

Directed Synthesis of 2-Methoxy-4-mercaptobenzoic Acid

The targeted synthesis of this compound can be approached through several strategic pathways, leveraging classical aromatic chemistry and modern synthetic innovations.

A primary and well-established method for introducing a thiol group onto an aromatic ring is the Leuckart thiophenol reaction. wikipedia.org This reaction proceeds via the formation and subsequent decomposition of a diazoxanthate. wikipedia.orgorganic-chemistry.org First reported by Rudolf Leuckart in 1890, the process involves three key steps:

Diazotization: The synthesis begins with an appropriate aromatic amine precursor, in this case, 4-amino-2-methoxybenzoic acid. This amine is treated with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures, to form a diazonium salt. The use of arenediazonium tosylates, which are more stable and safer to handle, has also been proposed as an effective alternative to conventional diazonium salts. organic-chemistry.org

Xanthate Formation: The resulting diazonium salt is then reacted with a potassium alkyl xanthate, such as potassium ethyl xanthate. organic-chemistry.org This nucleophilic substitution reaction displaces the diazonium group (N₂) to form an aryl xanthate intermediate.

Hydrolysis: The final step is the alkaline hydrolysis of the aryl xanthate, typically using a strong base like sodium hydroxide (B78521). This cleaves the xanthate group, and subsequent acidification yields the desired aryl thiol, this compound. wikipedia.orgorganic-chemistry.org

An alternative approach involves the simultaneous addition of the diazotization reagent and the thiol nucleophile to a solution of the aniline (B41778) derivative, which can lead to the formation of the C-S bond in a single pot. utrgv.edu

Beyond the classical diazotization route, contemporary organic synthesis offers several novel pathways to this compound. These methods often provide milder reaction conditions and broader functional group tolerance.

A prominent strategy involves the transition metal-catalyzed cross-coupling of an aryl halide with a sulfur source. A suitable precursor would be 4-bromo-2-methoxybenzoic acid or another analogously halogenated benzoic acid. Palladium-catalyzed coupling reactions are particularly effective, using a nontoxic and odorless mercapto surrogate like sodium thiosulfate (B1220275). lookchem.com The resulting S-aryl thiosulfate intermediate is then reduced in situ with an agent like zinc and hydrochloric acid to yield the final thiol. lookchem.com

Copper-catalyzed reactions also provide a powerful alternative for C-S bond formation. acsgcipr.org For instance, aryl iodides can react with sulfur powder in the presence of a CuI catalyst to form a disulfide, which is then reduced to the corresponding aryl thiol. organic-chemistry.org These methods are part of a broader trend in C-S bond formation that avoids the use of odorous and toxic thiols directly. organic-chemistry.org

Electrochemical methods also present a novel frontier. Studies on the electrochemical polymerization of 4-mercaptobenzoic acid on graphite (B72142) electrodes demonstrate that the sulfhydryl and carboxyl groups can be used to create functionalized materials, suggesting that electrochemical synthesis could be a viable pathway for creating such molecules. nih.gov

Functional Group Interconversions and Thiol Protection Strategies

The reactivity of the sulfhydryl group necessitates careful management during multi-step syntheses. This involves both strategic manipulation of the thiol and the use of protecting groups to ensure chemoselectivity.

The thiol group is significantly more acidic (pKa 10-11) than the corresponding alcohol group, and its conjugate base, the thiolate anion, is a potent nucleophile. thieme-connect.de This inherent reactivity is central to its manipulation. A primary reaction of thiols is their oxidation. Mild oxidizing agents convert thiols to disulfides (R-S-S-R), while stronger oxidants can lead to the formation of sulfonic acids (RSO₃H). thieme-connect.de

Table 1: Common Thiol Protecting Groups and Their Lability

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

|---|---|---|---|

| tert-Butyl | tBu | Strong acid (e.g., TFA, HCl) | More stable to acid than O-tert-butyl ethers, allowing for selective deprotection. thieme-connect.de |

| Diphenylmethyl | Dpm | Acid-labile | Used in solid-phase peptide synthesis (SPPS) and is stable enough for certain orthogonal schemes. researchgate.net |

| Trityl | Trt | Acid-labile | A bulky group, often used in peptide chemistry. researchgate.net |

| tert-Butylsulphenyl | StBu | Thiol-labile (e.g., DTT, BME) | An orthogonal protecting group that is removed under mild reducing conditions, not acidic or basic ones. rsc.org |

Modern catalysis has revolutionized the formation of carbon-sulfur bonds, providing efficient and selective methods for the synthesis of aryl thioethers and related compounds. These approaches are often milder and more functional-group-tolerant than classical methods. acsgcipr.org

Transition-metal catalysis is a cornerstone of modern C-S bond formation. Buchwald-Hartwig amination conditions have been adapted for thiolation, typically employing palladium catalysts with specialized phosphine-based ligands. acsgcipr.org Ullmann-type couplings, traditionally requiring harsh conditions, can now be performed under milder temperatures using copper catalysts with appropriate ligands. acsgcipr.org There is a significant research effort focused on replacing precious metals like palladium with more abundant and less toxic base metals such as copper, iron, and nickel. acsgcipr.orgacs.org

Direct C-H thiolation is an emerging area that offers an atom-economical route to aryl thiols by activating a C-H bond directly, rather than relying on a pre-functionalized aryl halide. nih.gov

Table 2: Comparison of Catalytic Systems for C-S Bond Formation

| Catalyst System | Metal | Typical Substrates | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig | Palladium (Pd) | Aryl halides, sulfonates | High functional group tolerance, high turnover numbers. organic-chemistry.org |

| Ullmann Coupling | Copper (Cu) | Aryl iodides, bromides | Lower cost metal, can be performed in greener solvents like water. organic-chemistry.orgorganic-chemistry.org |

| Iron-Catalyzed Coupling | Iron (Fe) | Aryl halides | Inexpensive and environmentally benign metal catalyst. acsgcipr.org |

| Nickel-Catalyzed Coupling | Nickel (Ni) | Aryl halides, sulfonates, esters | Couples a broad range of electrophiles, including those difficult for Pd/Cu systems. organic-chemistry.orgacs.org |

Green Chemistry Principles in Mercaptobenzoic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including mercaptobenzoic acids, to minimize environmental impact and improve safety. Key strategies include the use of environmentally benign solvents, safer reagents, and catalytic methods that promote efficiency and reduce waste. mdpi.combrazilianjournals.com.br

One of the most impactful green chemistry approaches is the replacement of volatile and often toxic organic solvents with water. The synthesis of various functionalized benzoic acid derivatives has been successfully demonstrated in aqueous media, often at room temperature. brazilianjournals.com.brresearchgate.net For example, a selenium-catalyzed oxidation of aldehydes to carboxylic acids proceeds efficiently in water, with the added benefit that the aqueous medium and catalyst can be recycled. mdpi.com

The choice of reagents is also critical. The use of sodium thiosulfate as a sulfur source in palladium-catalyzed reactions is a prime example of a safer alternative to volatile and malodorous thiols. lookchem.com Similarly, developing syntheses that avoid highly toxic reagents like cyanides is a key goal. brazilianjournals.com.br

Catalysis is inherently a green technology as it reduces the need for stoichiometric reagents. The development of heterogeneous catalysts, such as urea-benzoic acid functionalized magnetic nanoparticles, is particularly advantageous. rsc.orgnih.gov These catalysts can be easily recovered from the reaction mixture (e.g., by using a magnet) and reused for multiple cycles without a significant loss in activity, thereby reducing waste and cost. rsc.orgnih.gov

Solvent-Free and Catalyst-Free Synthetic Routes

The pursuit of green chemistry has led to the development of synthetic protocols that minimize or eliminate the use of conventional solvents and catalysts, which are often toxic, costly, and generate significant waste.

Solvent-Free Approaches: Solvent-free reactions, conducted using only the neat reactants or in solid-state, offer substantial environmental benefits. These methods can lead to improved reaction rates, higher selectivity, and easier product purification. Techniques such as mechanochemistry (grinding or milling) and reactions under thermal conditions without a solvent are at the forefront of this approach. For aromatic compounds, a spectacular example of a reaction that can be run without a solvent or catalyst is the Diels-Alder cycloaddition, which is noted for its high atom economy. nih.gov

While specific, documented solvent-free or catalyst-free industrial-scale syntheses for this compound are not prevalent in public literature, the principles can be applied. A hypothetical route might involve the solid-state reaction of a suitable precursor, such as a derivative of 3-methoxy-4-aminobenzoic acid, with a sulfur-transfer reagent under thermal or mechanochemical activation, thus bypassing the need for both a solvent and a traditional metal catalyst.

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com It provides a more complete picture of a reaction's efficiency than the chemical yield alone. primescholars.com The ideal reaction has a 100% atom economy, where all reactant atoms are found in the final product (e.g., A + B → C). msd-life-science-foundation.or.jp

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Traditional multi-step syntheses of substituted benzoic acids often employ reactions with poor atom economy, such as the Sandmeyer reaction for introducing a functional group, which generates significant inorganic salt waste. In contrast, modern addition and isomerization reactions are examples of highly atom-economical transformations. msd-life-science-foundation.or.jp

To illustrate this, consider two hypothetical pathways for synthesizing the core structure of a mercaptobenzoic acid.

Table 1: Hypothetical Atom Economy Comparison for a Mercaptobenzoic Acid Synthesis Note: This is a simplified and hypothetical comparison for illustrative purposes.

| Synthetic Pathway | Key Reactants | Key Byproducts | Theoretical Atom Economy | Comments |

|---|---|---|---|---|

| Pathway A: Classical (e.g., Diazotization followed by Sandmeyer-type reaction) | Aminobenzoic acid, NaNO₂, H₂SO₄, KSH | N₂, H₂O, Na₂SO₄, K₂SO₄ | Low (<40%) | Generates significant nitrogen gas and inorganic salt waste, which have no value and require disposal. |

| Pathway B: Modern (e.g., Direct C-H Thiolation) | Benzoic acid, Thiolating Agent (e.g., H₂S or equivalent) | H₂O or H₂ | High (>80%) | Represents a more ideal "A+B=C+D" (where D is a small molecule) transformation, maximizing the incorporation of atoms from the main precursors into the product. msd-life-science-foundation.or.jp |

Minimizing waste is directly linked to maximizing atom economy. By designing syntheses that favor additions, rearrangements, and catalytic reactions over stoichiometric ones, the generation of byproducts is inherently reduced, leading to more sustainable and cost-effective production. nih.gov

Stereoselective and Regioselective Synthesis Considerations

Selectivity is paramount in the synthesis of complex organic molecules, ensuring that the correct isomer is formed. For this compound and its analogues, both regioselectivity and stereoselectivity are critical considerations.

Regioselectivity: Regioselectivity refers to the control of the position at which a chemical bond is made. In the synthesis of this compound, the starting material is typically a disubstituted benzene (B151609) ring, and the introduction of a third functional group must be precisely controlled to obtain the desired 1,2,4-substitution pattern. The directing effects of the existing methoxy (B1213986) and carboxylic acid groups are powerful, but often a mixture of isomers can result without careful control of reaction conditions.

Modern synthetic methods employ advanced catalysts or specialized reaction media to achieve high regioselectivity. For example, iron-catalyzed hydrocarboxylation of aryl alkenes has been shown to afford α-aryl carboxylic acids with near-perfect regioselectivity. nih.gov Similarly, the use of unique reaction environments, such as eutectogels under LED light, has been reported to facilitate the regioselective formation of specific aromatic products. rsc.org Applying such principles would be key to an efficient synthesis of this compound, preventing the formation of unwanted isomers and simplifying purification.

Stereoselectivity: Stereoselectivity is the control of the spatial orientation of atoms, leading to the formation of a specific stereoisomer. The parent compound, this compound, is achiral and therefore has no stereoisomers.

However, this consideration becomes crucial when synthesizing its analogues which may contain one or more chiral centers. For instance, an analogue could feature a chiral side chain or a substituent that creates a stereocenter on the aromatic ring system. In these cases, stereoselective synthesis is essential to produce a single enantiomer or diastereomer, which is often a requirement for biologically active molecules. Methodologies such as the Horner-Wadsworth-Emmons reaction have been used for the stereoselective synthesis of complex heterocyclic analogues. nih.gov Furthermore, advanced synthetic strategies have enabled the stereoselective synthesis of highly complex molecules, with the final stereochemistry often confirmed through techniques like X-ray crystallography. nih.gov

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Mercaptobenzoic Acid Transformations

The sulfhydryl group (–SH) of 2-Methoxy-4-mercaptobenzoic acid is a key functional group that dictates much of its reactivity. This moiety behaves as a soft nucleophile, readily participating in a variety of substitution reactions. nih.gov The reactivity of the sulfhydryl group is central to the formation of more complex sulfur-containing compounds. nih.gov

The thiol group's nucleophilicity is evident in its reactions with oxidants. For instance, the oxidation of mercaptobenzoate derivatives can proceed through the formation of a transient sulfenic acid (SOH) intermediate. nih.gov This highly reactive species is formed via a two-electron oxidation of the thiol. nih.gov Following its formation, this sulfenic acid intermediate can rapidly react with another thiol group, leading to the formation of a stable disulfide bond (S-S). nih.gov This transformation from a thiol to a disulfide is a hallmark reaction demonstrating the nucleophilic character of the sulfhydryl moiety. nih.gov

Furthermore, the high affinity of the sulfhydryl group for various metals underscores its nucleophilic nature. nih.gov It readily forms complexes, particularly with soft metals, which is a foundational aspect of its role in catalysis and as a self-assembling monolayer on metallic surfaces. nih.govsigmaaldrich.cn

The reactivity and regioselectivity of the aromatic ring in this compound are significantly influenced by the electronic properties of its substituents: the carboxylic acid (–COOH) group and the methoxy (B1213986) (–OCH₃) group. lumenlearning.comunizin.org These groups exert both inductive and resonance effects, which either activate or deactivate the benzene (B151609) ring towards electrophilic attack and direct incoming electrophiles to specific positions. ucsb.edulibretexts.org

Methoxy Group (–OCH₃): Located at the ortho position relative to the carboxylic acid, the methoxy group is a powerful activating group. lumenlearning.com It donates electron density to the aromatic ring primarily through a resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). libretexts.org This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.comlibretexts.org The methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. unizin.orglibretexts.org In this compound, this would direct substituents to positions 3 and 5.

Carboxylic Acid Group (–COOH): In contrast, the carboxylic acid group is a deactivating group. libretexts.orgmsu.edu It withdraws electron density from the benzene ring through both a negative inductive effect (-I) and a negative resonance effect (-R). msu.edu This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic substitution compared to benzene. libretexts.org The carboxylic acid group acts as a meta-director, channeling incoming electrophiles to the position meta to itself. unizin.orglibretexts.org In this molecule, this would direct an incoming group to position 5.

Catalysis by Mercaptobenzoic Acid-Derived Complexes

Mercaptobenzoic acids can participate in palladium-catalyzed reactions to form new carbon-sulfur bonds. A notable example is the S-benzylation of unprotected mercaptobenzoic acids using benzyl (B1604629) alcohols as the benzylating agent, a reaction that can proceed efficiently in water. rsc.orgrsc.org

The proposed mechanism for this transformation involves the formation of mercaptobenzoic acid-palladium(0) complexes which are highly active catalysts. rsc.org The key steps are believed to be:

Activation of Benzyl Alcohol: The reaction is thought to initiate with the activation of the hydroxyl group of the benzyl alcohol by the palladium catalyst, facilitated by water. rsc.org

Formation of (η³-benzyl)palladium(II) Cation: This activation leads to the departure of the hydroxyl group and the formation of a highly reactive (η³-benzyl)palladium(II) cationic intermediate. rsc.org Water plays a crucial role in stabilizing this activated palladium species. rsc.org

Nucleophilic Attack: The sulfhydryl group of the mercaptobenzoic acid then acts as a nucleophile, attacking the electrophilic benzyl group in the palladium complex.

Product Formation: This attack results in the formation of the S-benzylated mercaptobenzoic acid and the regeneration of the palladium(0) catalyst, allowing the catalytic cycle to continue. rsc.org

This catalytic system is noteworthy for not requiring phosphine (B1218219) ligands or other additives, highlighting the intrinsic catalytic activity of the mercaptobenzoic acid-palladium complexes. rsc.org

Kinetic investigations into the palladium-catalyzed S-benzylation of thiols with substituted benzyl alcohols provide significant insight into the reaction mechanism, particularly the nature of the transition state. rsc.org The Hammett equation, a linear free-energy relationship, is a powerful tool for this purpose. wikipedia.org It quantitatively relates the reaction rates of a series of related reactions to the electronic properties of substituents on the reactants. viu.caviu.ca The equation is given by:

log (kₓ / kₗ) = ρσ

Where:

kₓ is the rate constant for a reaction with a substituent X.

kₗ is the rate constant for the reference reaction (X=H).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent X.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.orgviu.ca

For the S-benzylation reaction, Hammett studies revealed a good linear correlation between the logarithm of the relative rate constants (log(kₓ/kₗ)) and the Hammett substituent constants (specifically, σ⁺ for substituents that can directly stabilize a positive charge through resonance). rsc.org The study yielded a negative value for the reaction constant (ρ). rsc.org

A negative ρ value indicates that the reaction is favored by electron-donating groups on the benzyl alcohol and disfavored by electron-withdrawing groups. viu.ca This suggests a buildup of positive charge in the transition state of the rate-determining step. rsc.org This finding is consistent with the proposed mechanism involving the formation of an electrophilic (η³-benzyl)palladium(II) cation intermediate. rsc.org

Table 1: Interpretation of Hammett Equation Parameters

| Parameter | Sign | Interpretation | Relevance to S-Benzylation |

|---|---|---|---|

| σ (Substituent Constant) | Positive (σ > 0) | Substituent is electron-withdrawing relative to hydrogen. | e.g., -NO₂, -CN, -COOH |

| Negative (σ < 0) | Substituent is electron-donating relative to hydrogen. | e.g., -OCH₃, -CH₃, -OH | |

| ρ (Reaction Constant) | Positive (ρ > 0) | Reaction is favored by electron-withdrawing groups; negative charge builds up in the transition state. | Not observed in this case. |

| Negative (ρ < 0) | Reaction is favored by electron-donating groups; positive charge builds up in the transition state. | Observed for S-benzylation, supporting the formation of a cationic intermediate. rsc.org |

Intramolecular Cyclization and Rearrangement Pathways

The dual functionality of this compound, possessing both a nucleophilic sulfhydryl group and an electrophilic carboxylic acid group, presents the potential for intramolecular reactions. While specific studies on the intramolecular cyclization of isolated this compound are not extensively detailed, the general reactivity of its functional groups allows for the postulation of such pathways.

One potential pathway involves the initial oxidation of the sulfhydryl group to a more reactive sulfenic acid (–SOH) intermediate. nih.gov Such intermediates are known to be transient but can participate in subsequent reactions. nih.gov If the molecular geometry allows, the sulfenic acid could be attacked by the carbonyl oxygen of the carboxylic acid group, or another proximal nucleophile, potentially leading to a heterocyclic ring system. In larger molecules like proteins, sulfenic acid intermediates readily react with nearby thiol groups to form intramolecular disulfide bridges, a common type of cyclization that regulates protein function. nih.gov

Another possibility is an intramolecular esterification reaction to form a thialactone. This would involve the sulfhydryl group attacking the carbonyl carbon of the carboxylic acid, with the subsequent elimination of a water molecule. This type of reaction typically requires activation of the carboxylic acid or harsh conditions. In the solid state, molecules of 2-mercaptobenzoic acid have been shown to form hydrogen-bonded dimers through their carboxylic acid groups, an intermolecular association that highlights the reactivity of this functional group. researchgate.net

Table of Compounds

Design and Synthesis of Advanced Derivatives and Molecular Architectures

Heterocyclic Systems Incorporating the 2-Methoxy-4-mercaptobenzoic Acid Core

The presence of reactive thiol and carboxyl groups on the benzene (B151609) ring facilitates the synthesis of various fused heterocyclic systems. These reactions often proceed through intramolecular cyclization or condensation with appropriate bifunctional reagents.

While direct synthesis of oxazepine and thiazepine derivatives from this compound is not extensively documented, the general principles of forming these seven-membered rings can be applied. The synthesis of thiazepine derivatives, for instance, can be achieved through the reaction of a mercaptobenzoic acid with a suitable dielectrophile. For example, the condensation of a related compound, 2-mercaptobenzoic acid, with α,β-unsaturated ketones can lead to the formation of 1,4-thiazepine derivatives. This reaction proceeds through an initial Michael addition of the thiol group, followed by cyclization.

The synthesis of quinazoline (B50416) and benzothiazole (B30560) frameworks from derivatives of mercaptobenzoic acids is a more established area of research. For instance, benzothiazoles can be synthesized from 2-aminothiophenols, which can be derived from mercaptobenzoic acids. A common method involves the condensation of a 2-aminothiophenol (B119425) with aldehydes or carboxylic acids. The reaction of 2-mercaptobenzoic acid with 2-chloro-4-nitroaniline, followed by cyclization, has been shown to produce quinazoline derivatives.

Functionalized Thioether and Thioester Derivatives

The thiol group of this compound is readily functionalized to form thioether and thioester derivatives. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents, thereby tuning the physicochemical properties of the parent molecule.

Thioethers are commonly synthesized via the Williamson ether synthesis, where the thiolate anion of this compound reacts with an alkyl halide. Thioesters can be prepared by the reaction of the thiol with an acyl chloride or carboxylic acid anhydride, often in the presence of a base. These derivatives are valuable as intermediates in organic synthesis and have applications in materials science.

Macrocyclic and Polymeric Structures Based on Mercaptobenzoic Acid Scaffolds

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of macrocycles and polymers. The combination of a thiol and a carboxylic acid allows for head-to-tail polymerization or macrocyclization.

Macrocycles can be formed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. These macrocyclic structures are of interest in host-guest chemistry and as synthetic ionophores. Polymeric materials, on the other hand, can be synthesized by reacting the mercaptobenzoic acid with a suitable comonomer. For example, polyesters can be formed by condensation polymerization with a diol, while polyamides can be synthesized using a diamine. The resulting polymers can exhibit interesting properties, such as thermal stability and redox activity, due to the presence of the thioether linkages.

Structure-Activity Relationship (SAR) Studies for Derivative Design

Structure-activity relationship (SAR) studies are crucial for the rational design of new derivatives of this compound with desired properties. By systematically modifying the structure of the parent compound and evaluating the resulting changes in activity, researchers can identify key structural features that are important for a particular application.

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a compound like 2-Methoxy-4-mercaptobenzoic acid, specific chemical shifts (δ) are expected for the different types of protons. The aromatic protons on the benzene (B151609) ring will typically appear in the range of 6.5-8.0 ppm. Due to the substitution pattern, these protons will exhibit a characteristic splitting pattern (e.g., doublets, doublet of doublets) based on their coupling with neighboring protons. The proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The methoxy (B1213986) group (-OCH₃) protons will appear as a sharp singlet, typically around 3.8-4.0 ppm. The thiol group (-SH) proton signal can be broad and its position variable, often appearing between 3.0 and 4.0 ppm, and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with carbons attached to the oxygen of the methoxy group and the sulfur of the thiol group showing distinct chemical shifts. The carbon of the methoxy group will appear further upfield, usually around 55-60 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted data and analysis of similar compounds.

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

| Aromatic Protons (Ar-H) | 6.5 - 8.0 | Doublets, Doublet of Doublets |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Thiol (-SH) | 3.0 - 4.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on general chemical shift ranges and data from analogous structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C OOH) | 165 - 185 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-S) | ~130-140 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-COOH) | ~120-130 |

| Methoxy (-OC H₃) | 55 - 60 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are crucial for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands are expected for its functional groups.

The O-H stretch of the carboxylic acid group will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid is a strong, sharp peak typically found around 1700 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and the methoxy group will appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ range. The S-H stretching vibration of the thiol group is typically weak and can be found in the region of 2550-2600 cm⁻¹.

While a specific FT-IR spectrum for this compound was not found in the search results, the spectrum of the related 4-mercaptobenzoic acid shows characteristic peaks for the thiol and carboxylic acid groups. chemicalbook.com Additionally, FT-IR data for 4-(2-carboxyvinyl)-3-methoxybenzoic acid shows a strong carboxylate peak at 1690 cm⁻¹. rsc.org

Table 3: Expected FT-IR Vibrational Frequencies for this compound This table is based on characteristic vibrational frequencies for the functional groups present.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| S-H Stretch | Thiol | 2550 - 2600 | Weak |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Carboxylic Acid / Methoxy | 1000 - 1300 | Medium |

Surface Enhanced Raman Scattering (SERS) Applications and Mechanisms

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. The enhancement arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. Electromagnetic enhancement results from the amplification of the local electromagnetic field near the metal surface due to the excitation of localized surface plasmons. Chemical enhancement involves a charge-transfer mechanism between the analyte and the metal surface.

Molecules like 4-mercaptobenzoic acid (4-MBA) are widely used as SERS probes due to the strong affinity of the thiol group for gold and silver surfaces, leading to the formation of a self-assembled monolayer. nih.govmdpi.comnih.gov The SERS spectrum of 4-MBA is sensitive to its environment, such as pH. nih.govnih.gov For example, the protonation state of the carboxylic acid group can be monitored by observing changes in the SERS spectrum, with distinct peaks for the protonated (-COOH) and deprotonated (-COO⁻) forms. nih.gov

Although specific SERS studies on this compound were not identified, its structural similarity to 4-MBA suggests it would also be an effective SERS-active molecule. The thiol group would facilitate strong adsorption to plasmonic nanoparticles, and the methoxy and carboxylic acid groups would provide characteristic Raman bands that could be monitored. The introduction of the methoxy group might influence the electronic properties and orientation of the molecule on the nanoparticle surface, potentially altering the SERS spectrum compared to 4-MBA. The SERS enhancement would allow for the detection of this compound at very low concentrations.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

For this compound (C₈H₈O₃S), the exact molecular weight is approximately 184.02 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 184. Subsequent fragmentation could involve the loss of a hydroxyl group (-OH, M-17), a methoxy group (-OCH₃, M-31), or a carboxyl group (-COOH, M-45). The fragmentation pattern provides a fingerprint that aids in the identification of the compound.

The NIST WebBook contains mass spectrometry data for the related compound 4-mercaptobenzoic acid, which can serve as a reference for understanding the fragmentation of the benzoic acid core. nist.gov

X-ray Diffraction and Electron Microscopy for Solid-State and Nanostructure Analysis

X-ray Diffraction (XRD): X-ray diffraction is the primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. For a crystalline powder, powder XRD provides information about the crystal system, lattice parameters, and phase purity.

Electron Microscopy: Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology and structure of materials at the nanoscale. These techniques are particularly valuable for characterizing nanostructures formed by or incorporating this compound. For instance, if this compound were used to functionalize gold or silver nanoparticles for SERS applications, TEM and SEM could be used to determine the size, shape, and aggregation state of the nanoparticles. mdpi.com The characterization of nanostars functionalized with 4-mercaptobenzoic acid has been demonstrated using electron microscopy, providing insights into the relationship between nanostructure and SERS activity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. DFT calculations are instrumental in understanding the geometry, bonding, and reactivity of 2-Methoxy-4-mercaptobenzoic acid.

The dual functional groups of this compound—a thiol (-SH) and a carboxylic acid (-COOH)—make its interaction with metallic surfaces a subject of significant interest for applications in nanoscience and materials chemistry. DFT studies on related molecules, such as 4-MBA, reveal how these groups govern adsorption.

The thiol group is known to form strong covalent bonds with noble metal surfaces like gold, silver, and copper. The sulfur atom readily deprotonates and chemisorbs onto the metal, forming a stable thiolate bond. Concurrently, the carboxylic acid group can interact with metal oxide surfaces, such as titanium dioxide (TiO₂) or iron oxides. Studies on 4-MBA adsorption on TiO₂ surfaces indicate that the molecule typically binds through the carboxyl group in a bidentate fashion after deprotonation, leaving the thiol group exposed.

For this compound, a similar dual-mode adsorption is predictable. The presence of the methoxy (B1213986) group (-OCH₃) ortho to the carboxylic acid can influence the orientation and electronic coupling between the molecule and the surface. DFT calculations can model these interactions, predicting the most stable adsorption geometries and binding energies. For instance, a study on the adsorption of 2-mercaptobenzothiazole (B37678) derivatives on a copper surface showed that electron-donating groups, such as methoxy groups, could enhance covalent interactions with the metal. This suggests the methoxy group in this compound could play a role in modulating the molecule's surface-binding properties.

Table 1: Predicted Adsorption Characteristics of Functional Groups on Different Surfaces (Based on Analogous Compounds)

| Functional Group | Interacting Surface | Primary Bonding Mechanism | Typical Binding Energy Range (kcal/mol) | Reference Compound |

|---|---|---|---|---|

| Thiol (-SH) | Gold (Au), Silver (Ag), Copper (Cu) | Covalent (Thiolate bond) | 30 - 45 | Alkanethiols, 4-Mercaptobenzoic acid |

| Carboxylic Acid (-COOH) | Metal Oxides (TiO₂, Al₂O₃, Fe₂O₃) | Bidentate/Monodentate (Deprotonated) | 20 - 50 | 4-Mercaptobenzoic acid |

| Methoxy (-OCH₃) | Various Metallic Surfaces | Weaker interaction, electronic modulation | 5 - 15 | Anisole, 2-mercaptobenzothiazole derivatives |

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding, and sites for electrophilic and nucleophilic attack. For this compound, MESP analysis would likely show:

Negative Potential: Concentrated around the oxygen atoms of the carboxyl and methoxy groups, and to a lesser extent, the sulfur atom. These are the primary sites for attracting electrophiles or forming hydrogen bonds as an acceptor.

Positive Potential: Located around the acidic hydrogen of the carboxyl group and the hydrogen of the thiol group, identifying them as hydrogen bond donors.

Table 2: Calculated Frontier Orbital Energies for 4-Mercaptobenzoic Acid (Illustrative)

| Parameter | Energy (eV) | Computational Method | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 to -7.0 | DFT/B3LYP/6-311++G | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.5 to -2.0 | DFT/B3LYP/6-311++G | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~5.0 | DFT/B3LYP/6-311++G** | Indicator of chemical reactivity and kinetic stability |

Note: Values are approximate and based on studies of the isomer 4-mercaptobenzoic acid. The presence of a methoxy group would alter these values.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While DFT focuses on static electronic properties, MD explores conformational changes, solvation effects, and interactions with other molecules in environments such as aqueous solutions or lipid membranes.

For this compound, MD simulations could be employed to:

Study Solvation: Analyze how water molecules arrange around the compound, forming hydration shells around the hydrophilic carboxyl and methoxy groups and the more hydrophobic aromatic ring.

Simulate Interactions with Biomolecules: Model how the compound might bind to a protein's active site or permeate through a lipid bilayer, which is crucial for assessing its potential as a drug candidate or for understanding its biological transport.

A study using MD to investigate 2-mercaptoethane sulfonic acid intercalated in a layered double hydroxide (B78521) material demonstrated how simulations can reveal the specific roles of different functional groups in complex interactions. A similar approach for this compound could elucidate how its distinct functional groups mediate its behavior in various chemical and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates variations in the chemical structure of a series of compounds with their measured biological activity or chemical properties. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or effective molecules.

A QSAR study on derivatives of this compound would involve several key steps:

Data Set Compilation: Synthesizing a series of derivatives by modifying the core structure (e.g., changing substituents on the ring) and experimentally measuring a specific activity (e.g., enzyme inhibition, antimicrobial effect).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each derivative. These can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., LogP).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that links the descriptors to the observed activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model's creation.

For example, a hypothetical QSAR model might take the form: Activity = c0 + c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C) This equation would allow researchers to prioritize the synthesis of new derivatives with descriptor values that are predicted to maximize activity.

Table 3: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives

| Descriptor Class | Example Descriptor | Property Represented | Potential Influence on Activity |

|---|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability | May correlate with redox-mediated activity or binding to electron-deficient sites. |

| Topological | Wiener Index | Molecular branching and size | Can relate to how the molecule fits into a binding pocket. |

| Physicochemical | LogP | Lipophilicity/Hydrophilicity | Crucial for membrane permeability and reaching a biological target. |

| Steric | Molecular Volume | Overall size of the molecule | Important for steric hindrance and receptor fit. |

Prediction of Spectroscopic Signatures from Computational Models

Computational models, particularly those based on DFT, are highly effective at predicting vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can achieve a detailed assignment of experimental spectra. This is especially valuable for confirming molecular structure and understanding the vibrational modes associated with specific functional groups.

Studies on 4-MBA have shown excellent agreement between DFT-calculated (e.g., using the B3LYP functional with a 6-311++G** basis set) and experimentally measured IR and Raman spectra. This provides high confidence that a similar computational approach for this compound would yield accurate predictions.

The predicted spectrum would allow for the unambiguous assignment of key vibrational modes, including:

O-H stretch of the carboxylic acid.

C=O stretch of the carboxylic acid.

S-H stretch of the thiol group.

C-O stretches of the methoxy group.

Aromatic C-H and C=C stretches of the benzene (B151609) ring.

These computational predictions are vital for interpreting experimental data, especially when distinguishing between isomers or identifying the products of a chemical reaction.

Table 4: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Related Compound 4-Mercaptobenzoic Acid

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| S-H stretch | ~2560 | ~2575 | |

| C=O stretch | ~1680 | ~1700 | |

| Aromatic C=C stretch | ~1590 | ~1600 | |

| C-S stretch | ~700 | ~710 |

Note: Calculated values are typically scaled to better match experimental results. The presence of the methoxy group in the 2-position would cause shifts in these frequencies.

Applications in Advanced Materials Science and Nanotechnology

Functionalization of Nanomaterials for Catalytic and Sensing PlatformsThere is no specific information available on the functionalization of nanomaterials (e.g., gold nanoparticles, quantum dots) with 2-Methoxy-4-mercaptobenzoic acid to create platforms for catalysis or chemical sensing.

Gold and Silver Nanoparticles for Enhanced Catalysis

The functionalization of gold and silver nanoparticles with ligands can significantly enhance their catalytic activity and stability. While direct studies on this compound are not prevalent, the principles derived from studies on similar molecules like 4-mercaptobenzoic acid and mercaptoundecanoic acid are instructive.

Gold and silver nanoparticles are known to be effective catalysts for various reactions, including the reduction of nitrophenols, which is a model reaction for catalytic activity. nih.govresearchgate.net The catalytic process occurs on the surface of the nanoparticles. Ligands such as this compound can be used to stabilize these nanoparticles, preventing their aggregation and maintaining their high surface-area-to-volume ratio, which is crucial for catalysis. nih.gov

The thiol group of this compound would allow it to form a self-assembled monolayer (SAM) on the surface of gold or silver nanoparticles. sigmaaldrich.cn The carboxylic acid group can influence the solubility and surface properties of the functionalized nanoparticles. The methoxy (B1213986) group may further modulate the electronic environment of the nanoparticle surface, which could, in turn, affect its catalytic performance. Research on gold nanoparticles functionalized with 4-mercaptobenzoic acid has indicated the potential for improved catalytic activity. sigmaaldrich.cn It is hypothesized that nanoparticles coated with this compound could exhibit unique catalytic properties due to the electronic influence of the methoxy substituent.

Silver nanoparticles, in particular, have been shown to catalyze reactions such as the degradation of dyes like methyl orange. uctm.edu The stability and efficacy of these nanoparticles can be enhanced by surface functionalization. While many studies use citrate (B86180) or other capping agents, the use of a bifunctional ligand like this compound could offer better control over particle stability and create a surface that can be further modified.

| Nanoparticle | Potential Catalytic Application | Role of this compound |

| Gold (Au) | Reduction of nitrophenols | Stabilizer, surface modifier |

| Silver (Ag) | Degradation of organic dyes | Capping agent, catalytic promoter |

SERS-Active Substrates and Internal Standards

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that utilizes the enhancement of Raman signals of molecules adsorbed on or near nanostructured metal surfaces. 4-Mercaptobenzoic acid (4-MBA) is a very common and well-studied SERS probe molecule due to its strong and reproducible SERS signal. mdpi.comnih.gov

Given its structural similarity, this compound is expected to be a SERS-active molecule. The thiol group would ensure its strong chemisorption onto gold and silver SERS substrates, bringing the molecule into the region of high electromagnetic enhancement, often referred to as "hot spots." The Raman spectrum of this compound would contain characteristic peaks from its benzene (B151609) ring, carboxylic acid, and methoxy groups. The shifts in the vibrational frequencies of these groups upon adsorption to the metal surface can provide information about the molecule's orientation and interaction with the substrate.

Furthermore, molecules like 4-MBA are often used as internal standards in SERS-based quantitative analysis. mdpi.com An internal standard provides a reference signal that can be used to normalize the SERS signal of the analyte, correcting for variations in laser power, substrate activity, and measurement conditions. Due to its expected strong and predictable SERS signal, this compound could potentially serve as an effective internal standard in various SERS applications. The presence of the methoxy group would provide unique spectral features, distinguishing it from 4-MBA and other common SERS probes.

| Substrate | Application | Function of this compound |

| Gold Nanoparticles | SERS sensing | SERS probe, internal standard |

| Silver Nanoparticles | Quantitative SERS analysis | Raman reporter, internal reference |

Development of Novel Platforms for Biomolecule Immobilization

The ability to immobilize biomolecules onto solid surfaces is fundamental for the development of biosensors, biochips, and other biotechnological devices. The surface chemistry of the substrate plays a critical role in the successful immobilization of biomolecules, ensuring their stability and biological activity.

Materials functionalized with this compound could serve as excellent platforms for biomolecule immobilization. The carboxylic acid group of the molecule, after being anchored to a surface (e.g., a gold-coated electrode or nanoparticle) via its thiol group, can be activated to form covalent bonds with amine groups present in proteins, enzymes, or DNA probes. This covalent attachment leads to a stable and oriented immobilization of the biomolecules.

The modification of surfaces with such functional molecules is a versatile approach applicable to a wide range of materials, including carbon-based materials and metal nanoparticles. For example, gold nanoparticles functionalized with 4-mercaptobenzoic acid have been used to modify carbon foam electrodes to improve the attachment of microorganisms in microbial fuel cells. rsc.org This suggests that this compound could also be a valuable component in the development of bio-interfaces for various bio-electrochemical applications.

Investigative Studies in Medicinal and Agricultural Chemistry

Scaffolding for Novel Therapeutic Agents

The unique arrangement of functional groups on the 2-Methoxy-4-mercaptobenzoic acid backbone makes it a compelling starting point for the synthesis of new therapeutic agents. The interplay between the electron-donating methoxy (B1213986) group, the nucleophilic mercapto group, and the ionizable carboxylic acid function allows for diverse chemical modifications to modulate biological activity.

While direct studies on the antitumor properties of this compound are not extensively documented, research on analogous structures highlights the potential of this chemical class. For instance, derivatives of 2-mercaptobenzoxazole (B50546) have been synthesized and evaluated as multi-kinase inhibitors, with some compounds exhibiting significant antiproliferative activity against various cancer cell lines. nih.gov In one study, a derivative featuring a methoxy substitution was among the most potent compounds against four different cancer cell lines. nih.gov

Furthermore, a closely related compound, 2-hydroxy-4-methoxy benzoic acid (HMBA), has been shown to inhibit the proliferation of melanoma (SK-MEL-28) cells. phcog.com This compound was found to induce DNA damage and promote apoptosis and autophagy, key mechanisms in cancer cell death. phcog.com The cytotoxic effect of HMBA was found to be dose-dependent, with increasing exposure times leading to lower IC₅₀ values. phcog.com These findings suggest that the methoxybenzoic acid core is a valuable pharmacophore for the development of novel anticancer drugs.

Table 1: Antiproliferative Activity of a 2-Mercaptobenzoxazole Derivative (Compound 6b)

| Cell Line | IC₅₀ (µM) |

| HepG2 (Hepatocellular carcinoma) | 6.83 ± 0.4 |

| MCF-7 (Mammary gland cancer) | 3.64 ± 0.2 |

| MDA-MB-231 (Breast cancer) | 2.14 ± 0.1 |

| HeLa (Cervical cancer) | 5.18 ± 0.5 |

| Data sourced from a study on 2-mercaptobenzoxazole derivatives as potential multi-kinase inhibitors. nih.gov |

The structural motifs present in this compound are also found in compounds with notable antibacterial and antioxidant properties. The mercapto group, in particular, is a key feature in many antimicrobial agents. For example, derivatives of 2-mercaptobenzothiazole (B37678) have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Some of these derivatives have shown promising minimum inhibitory concentration (MIC) values against strains like Staphylococcus aureus and Escherichia coli. nih.gov

A structurally similar compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has demonstrated antibacterial and antibiofilm efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov HMB was found to have a minimum inhibitory concentration (MIC) of 1024 µg/ml and acted by disrupting the bacterial cell membrane. nih.gov

In the realm of antioxidant activity, 2-hydroxy-4-methoxy benzoic acid has been shown to exert protective effects against oxidative stress-induced liver damage. nih.gov It was found to reduce hepatic lipid peroxidation and restore levels of the endogenous antioxidant glutathione. nih.gov Similarly, studies on 2-methoxyphenols have demonstrated their capacity for radical scavenging, a key component of antioxidant activity. josai.ac.jp The antioxidant potential of such compounds is often linked to their ability to donate a hydrogen atom from a phenolic hydroxyl group, a feature mimicked by the mercapto group in the subject compound.

Table 2: Antibacterial Activity of 2-hydroxy-4-methoxybenzaldehyde (HMB) against S. aureus

| Parameter | Value |

| Minimum Inhibitory Concentration (MIC) | 1024 µg/ml |

| Minimum Bactericidal Concentration (MBC) | 2 x MIC |

| Data from a study on the antibacterial efficacy of HMB against S. aureus. nih.gov |

Mechanisms of Biological Interaction and Molecular Targeting

Understanding how a compound interacts with biological molecules is crucial for its development as a therapeutic agent. The functional groups of this compound suggest several potential mechanisms of interaction at the molecular level.

The mercapto group is a well-known feature in many enzyme inhibitors, often acting by coordinating with metal ions in the enzyme's active site or by forming covalent bonds with amino acid residues. A notable example is the inhibition of tyrosinase by 5-methoxy-2-mercaptobenzimidazole, a compound with structural similarities to this compound. nih.gov This compound was found to be a potent, reversible, and competitive inhibitor of tyrosinase with an IC₅₀ of 60 ± 2 nM. nih.gov The inhibitory mechanism involves binding to the enzyme through hydrogen bonds and hydrophobic interactions. nih.gov

Furthermore, the broader class of 2-mercaptobenzothiazoles has been shown to inhibit a range of enzymes, including monoamine oxidase and various kinases. nih.govmdpi.com The methoxy group can also play a role in enzyme binding, as seen in the case of pericosine E analogs, where the presence of a methoxy group influenced α-glucosidase inhibitory activity. mdpi.com The study suggested that the reduced activity of the methoxylated analogs might be due to the absence of hydrogen bonding in the active site of the enzyme. mdpi.com

Currently, there is a lack of specific research data on the interaction of this compound with biological receptors. However, the presence of a carboxylic acid group, which is typically ionized at physiological pH, and the aromatic ring structure provide possibilities for ionic and hydrophobic interactions with receptor binding pockets. The methoxy and mercapto groups can also participate in hydrogen bonding. Derivatives of benzoic acid have been explored for their interactions with various receptors, including nuclear receptors. mdpi.com Future in silico docking studies and in vitro binding assays would be necessary to explore the potential of this compound and its derivatives as receptor ligands.

Prodrug Design and Drug Delivery System Research

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or lack of target specificity. The chemical structure of this compound offers several handles for the attachment of promoieties to create prodrugs. The carboxylic acid and mercapto groups are particularly amenable to chemical modification.

For instance, the carboxylic acid could be esterified to increase lipophilicity and improve membrane permeability. Upon entry into the target cell or tissue, endogenous esterases would cleave the ester, releasing the active drug. Similarly, the mercapto group could be temporarily masked with a group that is cleaved under specific physiological conditions, such as the reductive environment within a tumor. This approach could be used to achieve targeted drug release. While no specific prodrugs of this compound have been reported, the principles of prodrug design are well-established and could be readily applied to this scaffold.

Environmental Research and Biotransformation Pathways

Biodegradation of Mercaptobenzoic Acids in Aquatic and Sediment Systems

Biodegradation is a key process where microorganisms break down organic substances into simpler compounds. omicsonline.org This can occur in the presence of oxygen (aerobic) or in its absence (anaerobic). omicsonline.org The structure of a chemical, including its functional groups, heavily influences its susceptibility to microbial attack. For mercaptobenzoic acids, both the benzene (B151609) ring and the sulfur-containing thiol group are sites for potential enzymatic action.

Aerobic and Anaerobic Degradation Kinetics

Specific kinetic data, such as degradation half-lives in water or sediment, for 2-Methoxy-4-mercaptobenzoic acid or its simpler isomers are not well-documented in existing research. Generally, aerobic degradation is the more rapid process for many organic pollutants, where microorganisms use oxygen to break down molecules into carbon dioxide and water. omicsonline.orgomicsonline.org Anaerobic degradation, which often results in methane (B114726) production, is typically a slower process. omicsonline.orgomicsonline.org

Studies on related compounds offer some insight. For instance, the anaerobic degradation of benzoic acid, the parent structure lacking the mercapto and methoxy (B1213986) groups, has been confirmed to occur during methane fermentation, indicating that the benzene ring can be broken without oxygen. epa.gov Similarly, research on 4-methylbenzoate degradation by the denitrifying bacterium Magnetospirillum sp. has identified a specific anaerobic pathway analogous to that of benzoate. nih.gov However, the presence of a thiol group and a methoxy group would significantly alter the molecule's properties and likely necessitate different enzymatic pathways, making direct extrapolation of degradation rates impossible.

The table below illustrates the kind of data required for a comprehensive kinetic assessment, though specific values for mercaptobenzoic acids are currently unavailable.

Table 1: Illustrative Data for Degradation Kinetics of Aromatic Acids This table is for illustrative purposes only, as specific data for mercaptobenzoic acids were not found.

| Compound | System | Condition | Half-life (t½) | Kinetic Model | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Methane Fermentation | Anaerobic | Not Reported | First-Order | epa.gov |

| 4-Methylbenzoate | Bacterial Culture | Anaerobic (Denitrifying) | Not Reported | Not Reported | nih.gov |

| Compound X | Aquatic Microcosm | Aerobic | Value | Model Type | Source |

Identification of Biotransformation Products

Identifying the intermediate compounds, or biotransformation products, formed during degradation is crucial for understanding the complete environmental pathway. For mercaptobenzoic acids, this process could involve several reactions, including oxidation of the thiol group, hydroxylation of the aromatic ring, or cleavage of the ring itself.

No studies specifically identifying the microbial biotransformation products of this compound in aquatic or sediment systems were found. Research on related molecules provides clues to potential initial transformation steps. For example, thiosalicylic acid (2-mercaptobenzoic acid) is known to chemically oxidize in the presence of air to form dithiosalicylic acid, where two molecules become linked by a disulfide bond. nih.gov While this is a chemical process, similar enzymatic oxidation is a common biological reaction. Another documented, though abiotic, reaction is the decarboxylation (loss of the carboxyl group) of 4-mercaptobenzoic acid on nanoparticle surfaces, yielding thiophenol. nih.gov

A comprehensive study would be needed to identify the specific metabolites resulting from microbial action on this compound.

Table 2: Potential and Documented Transformation Products of Mercaptobenzoic Acids

| Parent Compound | Process | Product | Reference |

|---|---|---|---|

| 2-Mercaptobenzoic Acid | Chemical Oxidation | Dithiosalicylic Acid | nih.gov |

| 4-Mercaptobenzoic Acid | Abiotic Decarboxylation | Thiophenol | nih.gov |

| This compound | Hypothetical Hydroxylation | Hydroxylated intermediates | N/A |

Microbial Community Response to Mercaptobenzoic Acid Exposure

The introduction of a chemical into an environment can cause shifts in the local microbial community. tos.org Bacteria capable of utilizing the chemical as a food source may proliferate, while others sensitive to its potential toxicity may decline. frontiersin.orgnih.govnih.gov There are currently no published studies that investigate the specific response of aquatic or soil microbial communities to exposure from this compound or other mercaptobenzoic acid isomers.

Research on other complex organic compounds demonstrates the general principles. For example, studies on acid mine drainage show that extreme environmental conditions (low pH, high metal content) lead to a decrease in microbial diversity and select for specialized, tolerant species. frontiersin.orgnih.govnih.gov Exposure to zinc oxide nanoparticles was shown to impact the metabolic profiles of sediment microbes, particularly affecting their ability to utilize phenolic acids, amines, and polymers. mdpi.com A similar targeted investigation would be required to determine which microbial genera or species respond to the presence of mercaptobenzoic acids and what metabolic pathways are subsequently affected.

Environmental Impact and Persistence Assessment

A chemical's persistence is a critical component of its environmental risk profile. nih.gov Persistence is defined as the length of time a substance remains in the environment before being broken down by biological or chemical processes. ecetoc.org Substances that are persistent have a greater potential for long-range transport and long-term exposure. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification

Electrochemical Sensing Platforms Utilizing Mercaptobenzoic Acid Derivatives

Electrochemical sensors offer a powerful approach for the rapid and sensitive detection of analytes, and mercaptobenzoic acid derivatives are particularly well-suited for the construction of these platforms. mdpi.com The core principle involves the immobilization of the molecule onto an electrode surface to create a specific recognition layer.

The thiol (-SH) group of 2-Methoxy-4-mercaptobenzoic acid provides a robust mechanism for creating self-assembled monolayers (SAMs) on noble metal electrode surfaces, such as gold (Au) or silver (Ag). researchgate.netsigmaaldrich.cn This strong Au-S bond creates a stable, well-ordered interface that can be used for sensing. researchgate.net Once the monolayer is formed, the terminal carboxyl (-COOH) groups are oriented away from the electrode surface and are available for interaction. researchgate.net

These interactions can be used for direct or indirect detection. For instance, the carboxyl group can be deprotonated, and its charge state can be sensitively influenced by the local pH or the application of an electric potential, a change that can be measured electrochemically. acs.org More commonly, the carboxyl group serves as an anchor point for immobilizing biological recognition elements like antibodies or enzymes, creating highly specific biosensors. researchgate.net In one such application, 4-mercaptobenzoic acid (4-MBA) was used to immobilize Brucella antibodies on a gold electrode for the detection of the bacteria in milk. researchgate.net Similarly, these platforms have been designed for the detection of metal ions, such as Cu²⁺, which can chelate with the carboxyl groups, leading to a measurable electrochemical signal amplified by nanoparticles. researchgate.net The presence of the methoxy (B1213986) group in this compound can further modulate the electronic properties of the sensing layer, potentially influencing the sensitivity and selectivity of the sensor.

Chromatographic Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the separation and analysis of non-volatile organic compounds like this compound. longdom.org The method's versatility allows for fine-tuning to achieve excellent separation from isomers, impurities, or other components within a complex matrix. sielc.com

A typical approach for a compound of this nature would be reversed-phase HPLC (RP-HPLC). longdom.org In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is more polar. The separation of this compound would be governed by the interactions of its molecular structure with the stationary and mobile phases. youtube.com Its retention time would be influenced by:

The aromatic ring and methoxy group: These contribute to the hydrophobicity of the molecule, promoting interaction with the nonpolar C18 stationary phase.

The carboxylic acid group: This is an ionizable group. By adjusting the pH of the mobile phase with an acid (e.g., acetic acid or phosphoric acid), the carboxylic acid can be kept in its protonated, less polar form (-COOH), which increases its retention on a reversed-phase column. doi.org

This pH control is critical for achieving sharp, symmetrical peaks. A gradient elution, where the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) in the aqueous mobile phase is increased over time, is typically used to ensure the timely elution of compounds with varying polarities. longdom.org A successful separation of the closely related 2-hydroxy-4-methoxybenzoic acid was achieved using a C18 column with a mobile phase of methanol and water, demonstrating the suitability of this approach. researchgate.net

| Parameter | Typical Value | Purpose |

| Column | C18, 5 µm particle size (e.g., 150 x 4.6 mm) | Provides a nonpolar stationary phase for reversed-phase separation. doi.org |

| Mobile Phase | Acetonitrile/Methanol and Water (with acid) | A polar mobile phase. The organic component is the strong solvent. |

| pH Modifier | Acetic Acid or Phosphoric Acid (to pH ~3) | Suppresses the ionization of the carboxylic acid group for better retention and peak shape. doi.org |

| Elution Mode | Gradient | Varies the solvent strength to elute a range of analytes and sharpen peaks. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the analysis and influences separation efficiency. doi.org |

| Detection | UV-Vis (e.g., at 254 nm) | The aromatic ring allows for strong ultraviolet absorbance for quantification. doi.org |

| Column Temp. | 25-40 °C | Affects mobile phase viscosity and analyte interaction, kept constant for reproducibility. longdom.org |

Spectroscopic Quantification Methods (e.g., SERS-based assays)

Spectroscopic methods provide another avenue for quantification, with Surface-Enhanced Raman Spectroscopy (SERS) being exceptionally sensitive for analytes that can adsorb onto plasmonic nanostructures. nih.gov Mercaptobenzoic acid derivatives are ideal candidates for SERS because the thiol group binds strongly to gold or silver nanoparticles, placing the molecule in the region of maximum electromagnetic field enhancement—a "hotspot." sigmaaldrich.cnmdpi.com This can amplify the Raman signal by many orders of magnitude, enabling detection down to the single-molecule level. mdpi.comrsc.org

For this compound, the SERS spectrum would contain characteristic peaks corresponding to the vibrational modes of the molecule. Based on studies of the closely related 4-mercaptobenzoic acid (4-MBA), key spectral features would be expected: acs.orgnih.gov

Aromatic Ring Vibrations: Intense peaks, often around 1080 cm⁻¹ and 1590 cm⁻¹, are characteristic of the benzene (B151609) ring and serve as a stable reference. acs.org

Carboxyl Group Vibrations: The state of the carboxylic acid provides crucial information. A peak around 1700 cm⁻¹ indicates the protonated state (-COOH), while a peak near 1414 cm⁻¹ signifies the deprotonated carboxylate form (-COO⁻). acs.org

The intensity ratio of these peaks can be used to determine the local pH at the nanoparticle surface, making these molecules effective nanosensors. nih.govnih.gov Quantification of the analyte itself is achieved by correlating the intensity of a characteristic and stable peak (like the ~1590 cm⁻¹ ring mode) with the analyte's concentration. The methoxy group on the ring would introduce shifts in the peak positions and changes in relative intensities compared to 4-MBA, providing a unique spectral fingerprint for this compound.

| Raman Shift (cm⁻¹) | Vibrational Assignment (for 4-MBA) | Significance in SERS Assays |

| ~1700 | C=O stretch of protonated carboxyl group (-COOH) | Indicates an acidic environment (protonated state). nih.gov |

| ~1590 | ν₈ₐ Aromatic ring breathing mode | A strong, stable peak often used for quantification and as an internal reference. acs.org |

| ~1414 | Symmetric COO⁻ stretch of deprotonated group | Indicates a neutral or basic environment (deprotonated state). acs.org |

| ~1080 | ν₁₂ Aromatic ring vibration | Another characteristic and stable ring mode peak. acs.org |